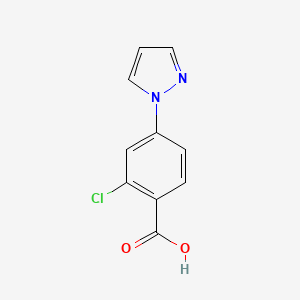

2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid

Descripción

Overview of Pyrazole-Containing Compounds in Contemporary Chemical and Biological Sciences

Pyrazole (B372694), a five-membered heterocyclic compound containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. bldpharm.comgoogle.comsemanticscholar.org The pyrazole nucleus is a privileged scaffold, meaning it is a recurring structural motif in a wide array of medicinally active agents. bldpharm.com Its prevalence stems from its ability to engage in various interactions with biological targets like enzymes and receptors. bldpharm.com

The versatility of the pyrazole ring has led to the development of a multitude of drugs with diverse therapeutic applications. semanticscholar.org Research has extensively documented the anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties of various pyrazole derivatives. google.com The adaptability of the pyrazole core allows for the synthesis of a vast library of compounds with finely tuned biological activities.

Significance of Benzoic Acid Derivatives in Medicinal Chemistry and Materials Science

Benzoic acid and its derivatives are fundamental building blocks in both the pharmaceutical and materials science sectors. In medicinal chemistry, the benzoic acid moiety is a common feature in numerous approved drugs, contributing to their pharmacokinetic and pharmacodynamic profiles. It can act as a key interaction point with biological targets and can be modified to modulate properties such as solubility and bioavailability.

In the realm of materials science, benzoic acid derivatives are utilized in the synthesis of a variety of polymers and functional materials. Their rigid aromatic structure and the reactivity of the carboxylic acid group make them ideal for creating ordered molecular assemblies and for surface functionalization. For instance, they have been investigated for their role in directing the on-surface synthesis of low-dimensional materials.

Academic and Research Rationale for Investigating 2-Chloro-4-(1H-pyrazol-1-yl)benzoic Acid and Its Analogues

The primary rationale for the investigation of This compound lies in its potential as a versatile intermediate for the synthesis of more complex and potentially bioactive molecules. The presence of three key functional and structural elements—the pyrazole ring, the benzoic acid group, and a chlorine substituent—offers multiple sites for chemical modification.

This structural versatility makes it a valuable building block in drug discovery programs. For instance, patent literature reveals that the closely related analogue, 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, is a key intermediate in the preparation of androgen receptor (AR) antagonists, which are crucial in the treatment of prostate cancer. google.com This highlights the therapeutic potential of the core scaffold.

Furthermore, the study of this compound and its analogues allows researchers to explore structure-activity relationships (SAR). By systematically modifying the pyrazole, the benzoic acid, or the chloro-substituent, chemists can gain insights into how these changes affect the biological activity or material properties of the resulting molecules. This knowledge is critical for the rational design of new and more effective therapeutic agents and functional materials.

Below is a table summarizing the key properties of This compound :

| Property | Value |

| CAS Number | 313674-12-3 |

| Molecular Formula | C₁₀H₇ClN₂O₂ |

| Molecular Weight | 222.63 g/mol |

| Synonyms | 2-Chloro-4-pyrazol-1-ylbenzoic acid, Benzoic acid, 2-chloro-4-(1H-pyrazol-1-yl)- |

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-9-6-7(13-5-1-4-12-13)2-3-8(9)10(14)15/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLRHBKKTPDCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377015 | |

| Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313674-12-3 | |

| Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313674-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Transformations of 2 Chloro 4 1h Pyrazol 1 Yl Benzoic Acid

Advanced Synthetic Routes to 2-Chloro-4-(1H-pyrazol-1-yl)benzoic Acid

The construction of the this compound core relies on the formation of a crucial nitrogen-aryl bond between the pyrazole (B372694) heterocycle and the chlorobenzoic acid ring system.

The synthesis of this compound is typically achieved through the N-arylation of pyrazole with a suitable 2-chloro-4-halobenzoic acid derivative. A common and effective strategy involves using a precursor where the carboxylic acid is masked as a nitrile, which is later hydrolyzed to the final acid.

One prominent pathway is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a nucleophile. wikipedia.org In this context, pyrazole acts as the nucleophile, attacking an activated aryl halide such as 2-chloro-4-fluorobenzonitrile (B42565) or 2-chloro-4-bromobenzonitrile. The reaction is typically conducted at elevated temperatures in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), in the presence of a base such as potassium carbonate (K₂CO₃) to deprotonate the pyrazole. wikipedia.orgresearchgate.net Following the N-arylation step, the resulting 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile intermediate undergoes acidic or basic hydrolysis to yield the target benzoic acid.

Another significant route involves the Suzuki reaction, where a pyrazole boronic acid derivative is coupled with an aryl halide. google.com For instance, a protected pyrazole-boronic acid pinacol (B44631) ester can be reacted with 4-bromo-2-chlorobenzonitrile. google.com Subsequent deprotection and hydrolysis steps afford the final product.

Table 1: Key Synthetic Pathways and Conditions

| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Conditions | Intermediate/Product | Ref |

| Ullmann Condensation | Pyrazole, 2-chloro-4-fluorobenzonitrile | Cu/Cu(I) salts, K₂CO₃ | DMF, NMP | High Temperature | 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile | wikipedia.org |

| Suzuki Coupling | 1-(THP)-1H-pyrazole-5-boronic acid pinacol ester, 4-bromo-2-chlorobenzonitrile | Pd(PPh₃)₂Cl₂, Na₂CO₃ | THF/Water | Reflux | 2-chloro-4-(1-(THP)-1H-pyrazol-5-yl)benzonitrile | google.com |

| Hydrolysis | 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile | HCl (aq) or NaOH (aq) | Ethanol (B145695)/Water | Reflux | This compound | google.com |

THP = Tetrahydropyran, PPh₃ = Triphenylphosphine, THF = Tetrahydrofuran, DMF = N,N-dimethylformamide, NMP = N-methylpyrrolidone

The efficiency of N-arylation reactions for synthesizing pyrazole derivatives has been significantly improved by advancements in catalytic systems. While traditional Ullmann reactions required stoichiometric amounts of copper at high temperatures, modern methods employ catalytic amounts of soluble copper salts with specific ligands. wikipedia.org Ligands such as phenanthroline or diamines can coordinate to the copper center, increasing its catalytic activity and allowing for milder reaction conditions. wikipedia.org

Palladium-based catalysts, primarily used in Buchwald-Hartwig amination, offer a powerful alternative to copper for C-N bond formation. organic-chemistry.orgorganic-chemistry.org These systems typically consist of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine (B1218219) ligand. Bulky, electron-rich ligands like tBuBrettPhos have proven effective for the coupling of pyrazoles with aryl triflates, a reaction analogous to using aryl halides. organic-chemistry.org These catalytic systems often exhibit high turnover numbers and broad functional group tolerance, enabling the synthesis of complex N-arylpyrazoles under relatively mild conditions. organic-chemistry.org

Table 2: Comparison of Catalytic Systems for N-Arylation of Pyrazole

| Catalytic System | Metal | Typical Ligands | Advantages | Disadvantages | Ref |

| Ullmann Condensation | Copper | Phenanthroline, Diamines, None | Low cost of catalyst, effective for specific substrates | Often requires high temperatures, can require stoichiometric copper, may have limited substrate scope | wikipedia.orgmdpi.com |

| Buchwald-Hartwig Amination | Palladium | Buchwald phosphine ligands (e.g., tBuBrettPhos), NHCs | High efficiency, broad substrate scope, milder conditions, high functional group tolerance | Higher cost of catalyst and ligands, air-sensitive reagents | organic-chemistry.orgorganic-chemistry.orgresearchgate.net |

NHCs = N-Heterocyclic Carbenes

While this compound itself is an achiral molecule, many of its pharmacologically active derivatives possess stereogenic centers. Therefore, methodologies for stereoselective synthesis are critical for producing enantiomerically pure final compounds. wikipedia.org

Stereocontrol is typically achieved by using a chiral auxiliary, a stereogenic unit temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, in the synthesis of pyrazole-based PDE4 inhibitors, tert-butanesulfinamide has been employed as a chiral auxiliary to guide the stereoselective addition to an imine, establishing a chiral center on a side chain attached to the pyrazole nitrogen. rsc.orgnih.gov Similarly, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of aldol (B89426) and alkylation reactions on substituents of the core scaffold. wikipedia.org

In the synthesis of complex androgen receptor antagonists derived from a related pyrazole benzonitrile (B105546) core, optically active starting materials, such as (S)-1-(2-aminopropyl)-1H-pyrazole, are used to introduce the required stereochemistry into the final molecule. google.comgoogle.com These strategies underscore the importance of stereoselective control when using the this compound framework to build complex chiral molecules.

Functionalization and Derivatization Strategies for this compound

The core structure of this compound provides two main regions for further chemical elaboration: the pyrazole heterocycle and the benzoic acid moiety.

The pyrazole ring within the molecule is aromatic and can undergo various chemical modifications, most notably electrophilic aromatic substitution. scribd.com Due to the electronic nature of the pyrazole ring, electrophilic attack preferentially occurs at the C4 position, which has the highest electron density. scribd.comnih.gov The C5 position is the next most reactive, while the C3 position is generally the least reactive towards electrophiles. nih.gov

Common electrophilic substitution reactions applicable to the pyrazole ring include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) at the C4-position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Substitution with a nitro group (NO₂) at the C4-position using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). scribd.com

Formylation: Introduction of an aldehyde group (CHO) at the C4-position via the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and DMF. scribd.com

Advanced methods such as direct C-H arylation, often catalyzed by palladium, can be used to introduce aryl groups, typically with high selectivity for the C5 position. nih.gov

Table 3: Selected Modifications of the Pyrazole Ring

| Reaction Type | Reagent(s) | Position of Substitution | Product Type | Ref |

| Halogenation | NBS or NCS | C4 | 4-Halopyrazole derivative | scribd.com |

| Nitration | HNO₃ / H₂SO₄ | C4 | 4-Nitropyrazole derivative | scribd.comyoutube.com |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | C4 | 4-Formylpyrazole derivative | scribd.com |

| C-H Arylation | Aryl Halide, Pd catalyst | C5 | 5-Arylpyrazole derivative | nih.gov |

The benzoic acid portion of the molecule, specifically the carboxylic acid group, is a versatile handle for a wide array of chemical transformations. These modifications are fundamental for creating libraries of compounds for biological screening, such as amide or ester derivatives. nih.gov

Key derivatization strategies include:

Esterification: Reaction of the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) to form the corresponding ester.

Amide Formation: Coupling of the carboxylic acid with a primary or secondary amine. This is one of the most common derivatizations and is typically facilitated by peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), often in the presence of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

Acid Chloride Formation: Conversion of the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then readily react with various nucleophiles (alcohols, amines, etc.) to form esters and amides, respectively.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

The chloro-substituent on the benzene (B151609) ring is generally stable and less reactive towards nucleophilic aromatic substitution, making functionalization at the carboxyl group the preferred and more facile strategy for derivatization. nih.gov

Table 4: Common Derivatization Reactions of the Benzoic Acid Moiety

| Reaction Type | Reagent(s) | Functional Group Transformation | Product Class | Ref |

| Esterification | Alcohol, Acid catalyst | -COOH → -COOR | Ester | nih.gov |

| Amide Coupling | Amine, Coupling agent (e.g., HATU, EDC) | -COOH → -CONR₂ | Amide | nih.govafinitica.com |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | -COOH → -COCl | Acid Chloride | researchgate.net |

| Reduction | LiAlH₄ or BH₃ | -COOH → -CH₂OH | Primary Alcohol | - |

Investigations into Esterification and Hydrolysis Processes for Carboxylic Acid Derivatives

The conversion of the carboxylic acid group in this compound to an ester is a key transformation for creating a variety of derivatives. However, the position of the chloro substituent ortho to the carboxylic acid presents a notable synthetic challenge due to steric hindrance. This steric hindrance can impede the approach of an alcohol to the carboxyl carbon, making standard esterification methods less effective. sigmaaldrich.com

Esterification Methodologies

While specific experimental data for the esterification of this compound is not extensively detailed in the public domain, general methods for the esterification of sterically hindered benzoic acids can be applied. These often require more forcing conditions or the use of specific activating agents.

One common approach is the Fischer-Speier esterification . This method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For a hindered acid like the target compound, this reaction may require prolonged reaction times and higher temperatures to achieve a reasonable yield.

Another effective method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride . This can be achieved by treating the acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to afford the ester.

Furthermore, a range of coupling agents can be employed to facilitate esterification under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can activate the carboxylic acid for nucleophilic attack by the alcohol.

The existence of the methyl ester, Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate, is confirmed by its availability from commercial suppliers, indicating that successful esterification methods have been developed.

Hydrolysis of Carboxylic Acid Esters

The cleavage of the ester back to the parent carboxylic acid is a fundamental hydrolysis reaction. This process can be carried out under either acidic or basic conditions.

Base-mediated hydrolysis (saponification) is a widely used method. It typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in a co-solvent like methanol (B129727) or ethanol to ensure solubility. chemspider.com The reaction mixture is usually heated to drive the reaction to completion. Following the reaction, acidification with a strong acid, like hydrochloric acid, is necessary to protonate the carboxylate salt and precipitate the carboxylic acid. chemspider.com

A general procedure for the hydrolysis of a methyl benzoate (B1203000) derivative involves heating the ester under reflux with sodium hydroxide in a mixture of water and methanol for several hours. chemspider.com After cooling, the addition of concentrated hydrochloric acid leads to the precipitation of the carboxylic acid, which can then be collected by filtration. chemspider.com

Acid-catalyzed hydrolysis is the reverse of the Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst. This reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

Purification and Isolation Techniques for Synthetic Intermediates and Target Compounds

The purity of this compound and its derivatives is crucial for their intended applications. Therefore, effective purification and isolation techniques are essential. The primary methods employed are recrystallization and column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. For benzoic acid and its derivatives, a variety of solvents can be effective.

Commonly, a mixed solvent system, such as methanol and water, is used. chemspider.com The crude product is dissolved in a minimum amount of the more soluble solvent (e.g., hot methanol), and then the less soluble solvent (e.g., water) is added until the solution becomes turbid. Upon slow cooling, the purified compound crystallizes out, leaving the impurities in the mother liquor. The resulting crystals are then collected by filtration.

For pyrazole-containing compounds, forming an acid addition salt can also be an effective purification strategy. The crude pyrazole can be dissolved in an organic solvent and treated with an inorganic or organic acid to precipitate the corresponding salt, which can then be isolated by crystallization.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For the purification of this compound and its esters, reversed-phase chromatography is often employed.

In this method, a non-polar stationary phase, such as C18-functionalized silica (B1680970) gel, is used with a polar mobile phase. A common mobile phase system is a gradient of acetonitrile (B52724) in water. google.com The crude product is loaded onto the column, and the mobile phase is passed through. The components of the mixture will elute at different rates depending on their polarity, allowing for their separation and collection as purified fractions. The solvent is then evaporated from the collected fractions to yield the pure compound.

For more non-polar ester derivatives, normal-phase chromatography using a silica gel stationary phase and a non-polar eluent system, such as a mixture of ethyl acetate (B1210297) and hexanes, can also be effective.

The choice between recrystallization and column chromatography often depends on the nature of the impurities and the scale of the purification. Often, a combination of both techniques is used to achieve high purity. The final purity of the compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Pharmacological and Biological Investigations of 2 Chloro 4 1h Pyrazol 1 Yl Benzoic Acid and Its Derivatives

In Vitro Biological Activity Profiling

The antimicrobial potential of derivatives based on the pyrazole (B372694) benzoic acid scaffold has been a subject of extensive research. These investigations have revealed that specific structural modifications can lead to potent activity against a range of clinically significant bacterial and fungal pathogens.

Derivatives of pyrazole benzoic acid have demonstrated significant efficacy against various Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.govdntb.gov.ua A number of synthesized pyrazole compounds are reported to be potent antibacterial agents with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. nih.gov

Research into hydrazone derivatives of 4-[4-formyl-3-(3-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid and 4-[4-formyl-3-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid identified several potent molecules against MRSA and Bacillus subtilis. nih.gov One of the most active compounds in a series was a bischloro-substituted derivative, which exhibited a MIC value of 0.39 μg/mL against a multiresistant S. aureus strain (Sa92). nih.gov Another highly effective compound, a 3-chloro-2-fluoro derivative, showed a MIC as low as 0.78 μg/mL against antibiotic-resistant strains. nih.gov Similarly, certain N-benzyl-N-phenyl and N,N-bisphenyl derivatives displayed excellent activity against both methicillin-sensitive and methicillin-resistant S. aureus strains, with MIC values ranging from 0.78 to 3.125 μg/mL. nih.gov

Further studies on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives identified eleven potent agents against staphylococci and enterococci, with some MIC values as low as 0.78 μg/mL. nih.govnsf.gov In one series, a bis(trifluoromethyl)aniline derivative was found to be the most potent compound across all tested strains. mdpi.com The introduction of substituents like 3-chloro-4-methyl and 4-bromo-3-methyl on the aniline (B41778) moiety also resulted in potent growth inhibitors of S. aureus and enterococci strains, with MICs in the range of 3.12–6.25 µg/mL. nih.gov

Hydrazone derivatives of 4-[4-formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid have also been explored. mdpi.com Bischloro substituted derivatives in this class were potent inhibitors of drug-resistant S. aureus strains, with MIC values as low as 3.125 μg/mL. mdpi.com The para-chloro and bromo substituted compounds were noted as the most effective in this particular series. mdpi.com

| Derivative Type | Bacterial Strain | Reported MIC (μg/mL) | Reference |

|---|---|---|---|

| Bischloro substituted hydrazone | S. aureus (multiresistant, Sa92) | 0.39 | nih.gov |

| 3-Chloro-2-fluoro substituted hydrazone | S. aureus (antibiotic-resistant) | 0.78 | nih.gov |

| N,N-Bisphenyl substituted hydrazone | S. aureus (MRSA, Sa91, Sa92, Sa99) | 0.78 | nih.gov |

| N-Benzyl-N-phenyl derivative | Gram-positive strains | 1.56 | nih.gov |

| Bis(trifluoromethyl)aniline derivative | Staphylococci & Enterococci | 0.78 | nih.govdntb.gov.ua |

| 3-Chloro-4-methyl aniline derivative | S. aureus strains | 3.12 - 6.25 | nih.gov |

| Bischloro substituted coumarin-pyrazole hydrazone | S. aureus (drug-resistant) | 3.125 | mdpi.com |

| 4-Trifluoromethyl phenyl hydrazone derivative | S. aureus (drug-resistant) | 6.25 | mdpi.com |

The emergence of multidrug-resistant Gram-negative bacteria, particularly those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), has spurred the search for new antibiotics. mdpi.comsemanticscholar.org Derivatives of pyrazole benzoic acid have shown notable promise, especially against A. baumannii. semanticscholar.orgnih.gov

In a study focused on 1,3-diphenyl pyrazole derivatives, compounds were identified with significant zones of growth inhibition (up to 85 mm) against A. baumannii. nih.gov Subsequent MIC tests revealed activity at concentrations as low as 4 μg/mL for the most potent compounds, which was four times more potent than the control drug, chloramphenicol. nih.gov Another investigation into 4,4′-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid derivatives yielded hydrazones that were potent and specific inhibitors of A. baumannii, with MIC values reaching as low as 0.78 µg/mL. semanticscholar.org Interestingly, these compounds showed narrow-spectrum activity, with no significant effect on other tested Gram-positive or Gram-negative bacteria at concentrations below 50 µg/mL. nih.gov

The substitution pattern on the hydrazone moiety plays a critical role in determining activity. For instance, N-phenyl derivatives with halogen substitutions, such as a 2-fluorophenyl group, exhibited potent activity against A. baumannii. semanticscholar.org Hydrazone derivatives of 4-[4-formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid also showed moderate activity against A. baumannii. mdpi.com While activity against P. aeruginosa is less commonly reported, some organic acids and their derivatives have shown more activity against Gram-negative bacteria like E. coli and P. aeruginosa than against Gram-positive ones. mdpi.com

| Derivative Type | Bacterial Strain | Reported MIC (μg/mL) | Reference |

|---|---|---|---|

| 4,4'-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic acid hydrazone | A. baumannii | 0.78 | semanticscholar.org |

| 1,3-Diphenyl pyrazole derivative (Compound 21) | A. baumannii | 4 | nih.gov |

| 3-Chloro-4-fluoro substituted coumarin-pyrazole hydrazone | A. baumannii | Moderate Activity | mdpi.com |

| 2-Fluorophenyl-substituted hydrazone | A. baumannii | Potent Activity | semanticscholar.org |

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to conventional antibiotics. Several studies have shown that derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid are effective not only against planktonic (free-floating) bacteria but also against their biofilm forms. nih.govdntb.gov.uanih.gov

Potent compounds from this class have demonstrated the ability to both inhibit the formation of new biofilms and eradicate pre-existing ones for pathogens like S. aureus and E. faecalis. nih.govdntb.gov.ua In one study, a bis(trifluoromethyl)aniline derivative was found to be a moderate eradicator of S. aureus biofilms, removing approximately 80% of the biofilm at twice its MIC. nih.gov Another derivative was even more effective, eliminating the S. aureus biofilm efficiently at its MIC, half its MIC, and twice its MIC. nih.gov Real-time studies of biofilm inhibition have confirmed the effectiveness of these lead compounds. nih.gov

Bacterial persisters are a subpopulation of dormant, non-growing cells that exhibit high tolerance to antibiotics, contributing to the recalcitrance of chronic infections. Research has shown that certain pyrazole benzoic acid derivatives are highly effective against these challenging cells. nih.govdntb.gov.ua

Lead compounds from the 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid series were found to be very potent against S. aureus persisters, showing superior activity when compared to the conventional antibiotics gentamicin (B1671437) and vancomycin. nih.govdntb.gov.uamdpi.com The effectiveness of these compounds in killing persister cells highlights their potential for developing more effective treatments for persistent bacterial infections. mdpi.com

In addition to antibacterial properties, the pyrazole scaffold is a cornerstone of compounds with antifungal activity. nih.gov Investigations into various pyrazole derivatives have confirmed their potential as antifungal agents. nih.gov

One study assessing twenty different pyrazole derivatives found that a specific compound, labeled 3b, was the most effective against fungal strains, with inhibition zone diameters ranging from 11.0 mm to 32.0 mm. nih.gov This compound was particularly effective against Aspergillus niger and Aspergillus flavus. nih.gov Other derivatives, such as sulfonylhydrazones, are also known to exhibit a range of pharmacological properties, including antifungal effects. nih.gov While some synthesized pyrazole derivatives showed no significant antimicrobial activity, the findings provide a basis for future optimization to develop compounds with potent in vitro antifungal properties. nsf.gov

Anticancer and Cytotoxicity Evaluations

Derivatives of the pyrazole scaffold are widely investigated for their potential as anticancer agents. researchgate.netnih.gov Research has focused on their ability to inhibit key enzymatic targets involved in cancer progression and to exert direct cytotoxic effects on various human cancer cell lines.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is recognized as a negative regulator in insulin (B600854) and leptin signaling pathways, making it a therapeutic target for diabetes and obesity. nih.gov Furthermore, its involvement in the progression of malignant tumors has brought it into focus for cancer therapy. nih.gov Studies on glycyrrhetinic acid (GA) derivatives fused with an N-phenylpyrazole ring have shed light on PTP1B inhibition. These investigations revealed that the potency of these derivatives is significantly influenced by the substituents on the pyrazole moiety. For instance, the presence of bulky hydrophobic groups and trifluoromethyl groups on the N-phenylpyrazole structure was found to have a positive impact on their inhibitory activity against PTP1B. nih.gov One such derivative, a trifluoromethyl indole-GA compound, demonstrated more potent inhibition than reference compounds like ursolic acid and suramin. nih.gov

Histone Deacetylase 8 (HDAC8): HDAC8, a class I zinc-dependent enzyme, has emerged as a promising drug target for cancers such as neuroblastoma, T-cell lymphoma, and acute myeloid leukemia. nih.govnih.gov The inhibition of HDAC8 has been shown to block cell proliferation, induce cell cycle arrest, and promote differentiation in neuroblastoma cell lines. nih.gov Many existing HDAC8 inhibitors contain a hydroxamic acid group that chelates the zinc ion in the enzyme's active site. nih.gov However, this can lead to a lack of selectivity and adverse effects. Consequently, research efforts are directed towards discovering novel, non-hydroxamate inhibitors with new structural scaffolds to achieve greater selectivity and improved safety profiles. nih.gov

The antiproliferative activity of pyrazole derivatives has been demonstrated across multiple cancer cell lines. The human breast cancer cell line MCF-7 is frequently used to evaluate the efficacy of these compounds.

A study on pyrazole-benzimidazole derivatives identified their potential as targeted therapies against MCF-7 cells. nih.gov Using 3D Quantitative Structure-Activity Relationship (QSAR) modeling, researchers found that the electrostatic and hydrophobic fields of the molecules were crucial for their inhibitory effect on breast cancer cell growth. nih.gov This approach aids in the design and prediction of the biological activity of more potent inhibitors. nih.gov

In another study, a series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid were tested against three human cancer cell lines, including MCF-7. One derivative featuring a 2-chloro-4-pyridinyl group in the amide portion exhibited significant cytotoxic activity against all tested cell lines. nih.gov

Table 1: Cytotoxic Activity of Pyrazole Derivative 4j against Human Cancer Cell Lines Data sourced from Cankara Pirol et al. as cited in a review by Aggarwal & Khan (2016). nih.gov

| Cell Line | Cancer Type | IC₅₀ (μM) |

| Huh7 | Human Liver Carcinoma | 1.6 |

| MCF7 | Breast Carcinoma | 3.3 |

| HCT116 | Colon Carcinoma | 1.1 |

Other research has shown that pyrazole-based analogues can inhibit the proliferation of colorectal cancer cell lines (HCT116, HT29, and SW480) in the low micromolar range, inducing cell death primarily through G2/M-phase arrest. rsc.org

Other Biological Activities and Phenotypes

Beyond their anticancer properties, pyrazole derivatives exhibit a broad spectrum of biological activities.

Anti-inflammatory Activity: Certain 3,5-diaryl pyrazole derivatives have been found to actively inhibit Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which are key cytokines in the inflammatory response. nih.gov Other diarylpyrazole derivatives are known to be selective inhibitors of the COX-2 enzyme, a well-established target for anti-inflammatory drugs. nih.gov

Antibacterial Activity: Derivatives of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid have been identified as potent antibacterial agents, particularly against Gram-positive bacteria. nih.gov Their mechanism of action is believed to involve the inhibition of fatty acid biosynthesis. nih.gov

Antileishmanial Activity: In the search for treatments for the neglected disease leishmaniasis, 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives have been synthesized and evaluated. Some of these compounds showed an active profile against Leishmania infantum and Leishmania amazonensis, with activity comparable to the reference drug pentamidine (B1679287) but with lower cytotoxicity. mdpi.com

Insecticidal and Molluscicidal Activity: A series of 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives were found to be effective regulators of the ryanodine (B192298) receptor in insects, demonstrating significant insecticidal activity against species like Plutella xylostella. nih.gov Additionally, certain 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives have shown promising molluscicidal activity against Biomphalaria glabrata, the intermediate host for Schistosoma mansoni, the parasite that causes schistosomiasis. mdpi.com

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrazole derivatives, SAR investigations focus on how modifications to the pyrazole ring and the attached aromatic moieties, such as the benzoic acid group, influence their pharmacological effects.

Influence of Substituent Nature and Position on Pyrazole Ring

The substituents on the pyrazole core play a critical role in determining the compound's potency and selectivity.

Substitution at Positions 3 and 5: In one study on meprin inhibitors, modifying the groups at the 3 and 5 positions of the pyrazole ring had a significant impact on activity. While a 3,5-diphenylpyrazole (B73989) showed high inhibitory activity, introducing smaller methyl or benzyl (B1604629) groups decreased it. nih.gov

N-Aryl and N-Alkylation Modifications: The introduction of N-aryl moieties can be accomplished via Chan-Lam coupling, allowing for diverse substitutions. nih.gov N-alkylation is another common modification strategy. rsc.org For PTP1B inhibitors, bulky hydrophobic groups attached to an N-phenylpyrazole ring were shown to improve potency. nih.gov

Halogenation: Bromination of the pyrazole core is a synthetic step used to create libraries of analogues for screening. rsc.org The presence and position of halogens can drastically alter a molecule's electronic properties and binding capabilities.

Impact of Structural Modifications on the Benzoic Acid Moiety

Modifications to the benzoic acid portion of the molecule and related aryl structures are key to tuning the compound's biological profile.

Influence of the Ortho-Chloro Substituent: The chlorine atom at the ortho-position of the benzoic acid ring in the parent compound induces steric effects. This forces the carboxylic acid group to be non-planar with the benzene (B151609) ring, which diminishes cross-conjugation and alters the electronic properties and resonance stabilization of the carboxylic group itself. mdpi.com

Introduction of Acidic Groups: For certain enzyme targets, the presence of an acidic group is vital. SAR studies on meprin inhibitors showed that introducing acidic carboxyphenyl moieties improved activity against meprin β. nih.gov

Modifications of Linked Groups: In a series of antibacterial pyrazole derivatives, the benzoic acid was connected to a pyrazole which, in turn, was linked to an aniline group. SAR studies showed that lipophilic substituents (such as chloro, bromo, and trifluoromethyl groups) on the aniline ring significantly improved antibacterial activity. nih.gov Conversely, adding a polar protic substituent like a sulfonamide group almost completely eliminated the activity, highlighting the importance of lipophilicity in this region of the molecule for that specific biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in medicinal chemistry to predict the biological activity of chemical compounds based on their molecular structures. nih.gov This method is instrumental in identifying the structural features that govern the therapeutic efficacy of a molecule. For derivatives of 2-chlorobenzoic acid, QSAR studies have indicated that their antimicrobial activities are significantly influenced by topological parameters, specifically the second order and valence second order molecular connectivity indices. nih.gov

The pyrazole nucleus is a cornerstone in the development of compounds targeting antibiotic-resistant bacteria. nih.gov QSAR models for pyrazole derivatives have been developed to predict their activity against various pathogens, including Mycobacterium tuberculosis. researchgate.net These models help in understanding how different substitutions on the pyrazole ring affect the antibacterial potency. For instance, studies on pyrazole-thiazole hybrids have used molecular docking to identify potential molecular targets like topoisomerase II and topoisomerase IV, correlating the compounds' structures with their potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The overarching goal of these QSAR studies is to create robust and predictive models that can guide the synthesis of new derivatives with enhanced activity. The insights gained from these models, which often correlate molecular descriptors with biological activity, are crucial for the rational design of novel antibacterial agents. researchgate.net

Proposed Mechanisms of Biological Action (MOA)

The biological activity of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid and its derivatives is attributed to several mechanisms, primarily centered around the disruption of essential bacterial processes. The pyrazole scaffold is found in numerous approved drugs and is known for a wide range of therapeutic properties. nih.govnih.gov

A significant mechanism of action for certain pyrazole derivatives is the disruption of bacterial cell membranes. nih.gov Studies on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives have identified this as a plausible mode of their bactericidal action. nih.gov The determination of this mechanism was achieved through methods such as flow cytometry and protein leakage assays, which measure the integrity of the cell membrane. nih.govmdpi.com

The bactericidal effect of these compounds is often directly linked to their ability to permeabilize the membrane. nih.govmdpi.com Time-kill assays have shown that potent derivatives can eliminate bacteria within hours, an action consistent with membrane disruption. nih.gov This mechanism is particularly advantageous as it can be effective against dormant or persister cells, which are often tolerant to conventional antibiotics.

Table 1: Bactericidal Activity of Pyrazole Derivatives

| Compound Derivative | Target Organism | Activity | Reference |

| 3-chloro-4-methyl aniline derivative | S. aureus strains | Bactericidal | mdpi.com |

| 4-bromo-3-methyl aniline derivative | S. aureus strains | Bactericidal | mdpi.com |

| Phenyl-substituted pyrazole derivatives | B. subtilis, S. epidermidis | Bactericidal | nih.gov |

Beyond membrane disruption, pyrazole derivatives have been found to inhibit essential biosynthetic pathways in bacteria. nih.gov CRISPRi (Clustered Regularly Interspaced Short Palindromic Repeats interference) studies have identified certain 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as inhibitors of fatty acid biosynthesis (FAB). nih.gov Fatty acid synthesis is a crucial process for building bacterial cell membranes, and its inhibition is a validated target for antibacterial drugs.

Additionally, a number of pyrazole derivatives have been reported to function as inhibitors of DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. By targeting these topoisomerases, the compounds can effectively halt bacterial proliferation. This dual mechanism, targeting both membrane integrity and essential intracellular processes, makes pyrazole derivatives a versatile scaffold for developing potent antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Enzyme kinetic studies provide detailed insights into how a compound interacts with its molecular target. For pyrazole derivatives, these studies have confirmed their inhibitory effects on various enzymes crucial for bacterial survival and human pathology. An indole-substituted pyrazole derivative, for example, has been identified as a potent inhibitor of Staphylococcus aureus CSE (SaCSE) and Pseudomonas aeruginosa CSE (PaCSE), with IC₅₀ values of approximately 1 μM. nih.gov

The versatility of the pyrazole scaffold allows it to be adapted to inhibit a wide range of enzymes. nih.gov For instance, different pyrazole derivatives have been investigated as inhibitors of carbonic anhydrase (hCA) isozymes I and II, which are involved in various physiological processes. nih.gov Kinetic studies of these inhibitions are performed using methods like the esterase activity assay with 4-nitrophenyl acetate (B1210297) as a substrate. nih.gov The general principles of enzyme inhibition kinetics, such as competitive inhibition, help to characterize the interaction between the inhibitor and the enzyme's active site. youtube.comyoutube.com Such detailed mechanistic understanding is vital for optimizing the structure of these compounds to achieve higher potency and selectivity.

Table 2: Enzyme Inhibition by Pyrazole Derivatives

| Derivative Class | Target Enzyme | Inhibition Metric (IC₅₀) | Reference |

| Indole-substituted pyrazole | SaCSE, PaCSE | ~1 μM | nih.gov |

| Benzotiophenyl-substituted pyrazole | COX-2 | 0.01 µM | nih.gov |

| Various pyrazole derivatives | Carbonic Anhydrase I & II | Varies (nanomolar to millimolar) | nih.gov |

A critical aspect of developing new antibiotics is assessing the potential for bacteria to develop resistance. The emergence of drug-resistant pathogens, such as MRSA, is a major global health concern. researchgate.nettandfonline.com Encouragingly, studies on certain 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives have shown that bacteria develop minimal resistance. nih.gov In multiple-passage studies, where bacteria are repeatedly exposed to sub-lethal concentrations of a compound, the minimum inhibitory concentration (MIC) did not increase by more than a factor of two. nih.govmdpi.com

This low propensity for resistance development is a significant advantage. The pyrazole nucleus is considered a metabolically stable scaffold that can be modified to target various metabolic pathways in bacteria, which may contribute to overcoming existing resistance mechanisms. nih.govtandfonline.com Research efforts are focused on designing novel pyrazole-based compounds that are effective against these highly resistant strains, offering a potential strategy to address the growing challenge of antibiotic resistance. researchgate.net

In Vivo Efficacy Studies (if applicable and strictly for academic research)

While in vitro studies are crucial for initial screening, in vivo models are necessary to evaluate the efficacy of a compound in a whole organism. For academic research purposes, the nematode Caenorhabditis elegans has emerged as an excellent in vivo model for studying bacterial infections and testing the efficacy of new antimicrobial agents. nih.govnih.gov This model bridges the gap between basic in vitro assays and more complex vertebrate studies. nih.gov

Computational Chemistry and Molecular Modeling of 2 Chloro 4 1h Pyrazol 1 Yl Benzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of electronic structure, which in turn governs the chemical behavior of the compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity; a smaller gap suggests higher reactivity. nih.gov

For 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the benzoic acid moiety, which possess π-electron systems. The electron-withdrawing chlorine atom and the carboxylic acid group influence the electron distribution across the molecule. The LUMO, on the other hand, is anticipated to be distributed over the chlorophenyl ring, indicating the likely sites for nucleophilic attack. The interplay of the electron-donating pyrazole ring and the electron-withdrawing substituents on the benzene (B151609) ring is expected to reduce the HOMO-LUMO gap, thereby enhancing the molecule's reactivity. rsc.org

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The values presented in this table are illustrative and based on theoretical calculations for similar molecular structures.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential, with red indicating areas of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the pyrazole and benzene rings, as well as the acidic proton of the carboxyl group, are likely to exhibit a positive potential (blue), identifying them as potential sites for nucleophilic interactions. The chlorine atom will also contribute to the electrostatic potential landscape.

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. researchgate.net The NLO response of a molecule is related to its molecular polarizability and hyperpolarizability, which are influenced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov

The structure of this compound, featuring a pyrazole ring (electron donor) attached to a chlorobenzoic acid moiety (electron acceptor), suggests potential for NLO activity. The delocalization of π-electrons across the molecule can lead to a significant dipole moment and hyperpolarizability. Computational studies on similar pyrazoline derivatives have shown that such structures can exhibit promising NLO properties. researchgate.net

Table 2: Predicted Non-Linear Optical Properties for this compound

| Property | Predicted Value |

| Dipole Moment (μ) | ~4-6 Debye |

| First Hyperpolarizability (β) | Significant, suggesting NLO activity |

Note: These values are estimations based on the analysis of analogous compounds and require experimental validation.

Molecular Docking Simulations for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. eurasianjournals.comhilarispublisher.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-protein interactions.

Ligand-Protein Interaction Profiling and Binding Affinity Determination

Molecular docking simulations of this compound against various protein targets can reveal its binding mode and predict its binding affinity, typically expressed as a docking score or binding energy. The interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. The pyrazole ring can act as a hydrogen bond donor or acceptor, while the chlorophenyl group can engage in hydrophobic and halogen bonding interactions. longdom.org

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 4 1h Pyrazol 1 Yl Benzoic Acid and Its Analogs

High-Resolution Structural Elucidation Techniques

High-resolution techniques are indispensable for determining the precise molecular structure and confirming the identity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: A proton NMR spectrum for 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid would be expected to show distinct signals for each chemically non-equivalent proton. This includes signals in the aromatic region for the protons on the benzoic acid ring and signals for the three protons on the pyrazole (B372694) ring. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift (>10 ppm). rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. acgpubs.org For this compound, this would include signals for the carbonyl carbon, the six carbons of the benzene (B151609) ring, and the three carbons of the pyrazole ring. The chemical shifts of these carbons are indicative of their electronic environment.

2D NMR Experiments: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are critical for assembling the complete molecular structure. umn.edunih.gov

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, helping to establish proton connectivity within the pyrazole and benzene rings. umn.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings (2-4 bonds) between protons and carbons. This is particularly useful for identifying connections between different fragments of the molecule, such as the bond between the pyrazole ring and the benzene ring, and for assigning quaternary (non-protonated) carbons. umn.edu

Table 1: Representative NMR Data for Benzoic Acid Analogs This table illustrates the type of data obtained from NMR analysis, based on common values for related structures.

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| ¹H | >10.0 | br s | Carboxylic Acid (COOH) |

| ¹H | 7.5 - 8.5 | m, d, dd | Aromatic & Pyrazole Protons |

| ¹H | 6.5 - 7.0 | t | Pyrazole Proton |

| ¹³C | 165 - 175 | s | Carbonyl Carbon (C=O) |

| ¹³C | 110 - 150 | s | Aromatic & Pyrazole Carbons |

Data is representative and based on general chemical shift values for similar functional groups and structures. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound, which is C₁₀H₇ClN₂O₂. synquestlabs.com The experimentally determined monoisotopic mass should align precisely with the calculated theoretical mass. uni.lu

Fragmentation Analysis: In addition to providing the parent molecular ion peak, mass spectrometry can be used to fragment the molecule. Analyzing the resulting fragment ions provides valuable structural information that corroborates NMR data. For this compound, characteristic fragmentation patterns would likely include:

Loss of the carboxylic acid group (-COOH)

Loss of a chlorine atom (-Cl)

Cleavage of the pyrazole ring

Fission of the bond between the pyrazole and benzene rings

Table 2: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O₂ | synquestlabs.com |

| Molecular Weight | 222.63 g/mol | synquestlabs.comcymitquimica.com |

| Calculated Monoisotopic Mass | 222.0196 Da | N/A |

| Observed Mass (m/z) | [M+H]⁺, [M-H]⁻ | uni.lu |

Solid-State Structural Analysis

While NMR and MS provide data on individual molecules, solid-state analysis reveals how these molecules are arranged in a crystal lattice.

Co-crystals: this compound, with its carboxylic acid group (a hydrogen-bond donor) and pyrazole moiety (a hydrogen-bond acceptor), is a prime candidate for forming co-crystals. mdpi.com Co-crystals are multi-component crystals formed between two or more neutral molecules held together by non-covalent interactions, primarily hydrogen bonds. mdpi.comsci-hub.box SCXRD is essential for characterizing the structure of these co-crystals, revealing the specific hydrogen-bonding synthons formed, such as the common acid-amide or acid-pyridine interactions. nih.govresearchgate.net For example, the structure of 4-chloro-1H-pyrazole, a fragment of the title compound, has been shown to form hydrogen-bonded trimeric assemblies in the solid state. nih.gov

Table 3: Typical Crystallographic Data Obtained from SCXRD

| Parameter | Description | Example Value (for 4-chloro-1H-pyrazole) |

| Crystal System | The geometry of the unit cell | Orthorhombic |

| Space Group | The symmetry elements of the crystal | Pnma |

| a, b, c (Å) | Unit cell dimensions | a = 12.035 Å, b = 9.897 Å, c = 3.844 Å |

| α, β, γ (°) | Unit cell angles | α = 90°, β = 90°, γ = 90° |

| Z | Number of molecules per unit cell | 4 |

Data shown is for the related compound 4-chloro-1H-pyrazole as an illustrative example. nih.gov

Chromatographic Purity and Identity Confirmation

Chromatographic techniques are fundamental for separating components of a mixture, making them ideal for assessing the purity of a compound and confirming its identity against a reference standard.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the most common methods for determining the purity of pharmaceutical intermediates and active ingredients. ekb.eg These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For an acidic compound like this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, usually a mixture of water (often acidified with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). ekb.egupb.ro The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the analyte absorbs strongly. scirp.org A validated HPLC method can quantify the main compound and detect any impurities present, even at very low levels. ekb.egscirp.org Method validation involves assessing parameters like specificity, linearity, accuracy, and precision to ensure the results are reliable. ekb.eg

Table 4: Typical Parameters for an HPLC Purity Assay

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

These parameters represent a typical starting point for method development for a benzoic acid derivative. ekb.egupb.roscirp.org

Gas Chromatography-Mass Spectrometry (GC-MS)

The application of Gas Chromatography-Mass Spectrometry (GC-MS) for the direct analysis of this compound and its analogs presents certain challenges due to the inherent chemical properties of benzoic acid derivatives. The polarity and low volatility of these compounds, stemming from the carboxylic acid group, can lead to poor chromatographic performance, including peak tailing and potential thermal degradation in the hot injector port of the gas chromatograph. researchgate.net Consequently, direct injection is often not feasible, and derivatization is a common prerequisite to enhance volatility and thermal stability. researchgate.netnih.govchromforum.org

For benzoic acids in general, derivatization techniques are well-established to facilitate GC-MS analysis. nih.gov A prevalent method is silylation, where the acidic proton of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed for this purpose. chromforum.orgnih.gov Another common approach is esterification, for instance, to form methyl esters, which are significantly more volatile than the corresponding carboxylic acids. chromforum.org

While specific GC-MS studies on this compound are not extensively documented in current literature, the analytical methods developed for other substituted benzoic acids provide a framework for its potential analysis. For example, a GC-MS method for determining various phenolic and benzoic acids involved derivatization with BSTFA followed by separation on a capillary column. nih.gov Similarly, the analysis of benzoic acid in biological matrices has been successfully performed after trimethylsilyl derivatization. nih.gov

The mass spectrum of the derivatized this compound would be expected to show characteristic fragments. The molecular ion peak of the derivatized molecule would be of high diagnostic value. Fragmentation would likely involve the loss of the silyl (B83357) or ester group, as well as fragmentation of the pyrazole and chlorobenzoyl rings. For comparison, the GC-MS analysis of a related hydrazide, benzoic acid, 4-chloro-1-(4-methoxyphenyl) hydrazide, has been reported, indicating that halogenated aromatic acids can be analyzed by this technique. researchgate.net

The successful GC-MS analysis of this compound would therefore be contingent on the development of a suitable derivatization protocol. The table below outlines a hypothetical set of GC-MS parameters that could serve as a starting point for method development, based on established methods for similar compounds. mdpi.com

| Parameter | Value/Condition |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Interface Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

Future Perspectives and Potential Applications of 2 Chloro 4 1h Pyrazol 1 Yl Benzoic Acid

Translational Research into Novel Therapeutic Agents

The pyrazole (B372694) nucleus is a well-established pharmacophore found in numerous approved drugs, and its derivatives continue to be a focal point of medicinal chemistry research. mdpi.comresearchgate.net The compound 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid serves as a valuable starting material or key intermediate in the synthesis of more complex molecules with therapeutic potential. nih.govnih.gov Research into its derivatives has shown promise in several therapeutic areas, particularly in the development of anticancer and anti-inflammatory agents.

Derivatives of similar pyrazole-benzoic acid structures have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines. researchgate.net While direct studies on this compound are less common in publicly available literature, its structural similarity to these active compounds suggests its potential as a scaffold for new anticancer agents. The chloro and pyrazole substituents can be readily modified to optimize activity and selectivity.

Furthermore, the anti-inflammatory potential of pyrazole-containing compounds is well-documented. The core structure is present in celebrated anti-inflammatory drugs. The benzoic acid moiety of the title compound provides a handle for further chemical modifications to explore and enhance anti-inflammatory properties.

| Derivative Class | Therapeutic Target/Application | Key Research Findings |

| Pyrazole-benzoic acid hybrids | Anticancer | Potent inhibition of MCF-7 and HCT-116 cell lines researchgate.net |

| Pyrazole derivatives | Anti-inflammatory | Established pharmacophore in anti-inflammatory drugs mdpi.com |

| Androgen Receptor Antagonists | Prostate Cancer | Intermediates in the synthesis of potent AR antagonists mdpi.com |

Exploration of Agrochemical Applications (e.g., Herbicides)

The agricultural sector is in constant need of new and effective crop protection agents. Pyrazole derivatives have emerged as a promising class of compounds in the development of novel herbicides. nih.govnih.gov Research has demonstrated that compounds containing the pyrazole moiety can exhibit significant herbicidal activity against a range of problematic weeds.

Studies on pyrazole benzophenone (B1666685) derivatives have shown that they can act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a crucial enzyme in plants, leading to a bleaching effect and eventual death of the weed. nih.gov Some of these derivatives displayed herbicidal activity more potent than existing commercial herbicides against certain grass species. While specific research on the herbicidal properties of this compound is not extensively documented, its structural features align with those of known herbicidally active pyrazole compounds. The presence of the benzoic acid group, a common feature in auxin-mimicking herbicides, further suggests its potential in this arena. A related compound, 2-(1H-Pyrazol-1-yl)benzoic acid, is noted for its use in formulating herbicides and fungicides. nih.gov This indicates that the core scaffold of the title compound is recognized for its agrochemical potential.

Future research could focus on the synthesis and evaluation of derivatives of this compound to explore their spectrum of herbicidal activity, mode of action, and crop selectivity.

| Agrochemical Application | Target/Mode of Action | Relevant Research |

| Herbicides | HPPD Inhibition | Pyrazole benzophenones show potent activity nih.gov |

| Herbicides/Fungicides | Not specified | 2-(1H-Pyrazol-1-yl)benzoic acid is used in formulations nih.gov |

Development in Materials Science and Optoelectronics

The unique electronic and structural properties of pyrazole derivatives make them attractive candidates for applications in materials science and optoelectronics. The combination of the electron-withdrawing chloro group and the electron-rich pyrazole ring in this compound can give rise to interesting photophysical properties.

Research on pyrazole derivatives has shown their potential as fluorescent probes and as components in organic light-emitting diodes (OLEDs) and photovoltaic devices. Theoretical studies on related pyrazole derivatives have explored the effect of different substituents on their optoelectronic properties, suggesting that these molecules can be tailored for use as both donor and acceptor materials in solar cells. nih.gov The carboxylic acid group in this compound provides a convenient point of attachment for incorporating the molecule into larger polymeric structures or for anchoring it onto semiconductor surfaces in dye-sensitized solar cells.

Furthermore, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group make this compound an excellent candidate as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. The specific geometry and electronic nature of this ligand could lead to the formation of MOFs with novel topologies and functionalities. For instance, lanthanide-based MOFs constructed from a pyrazoyl-carboxyl bifunctional ligand have demonstrated interesting sorption and luminescent sensing properties. nih.gov

| Material Science Application | Key Properties/Functionality | Relevant Research on Analogs |

| Optoelectronics | Donor/Acceptor materials for photovoltaics | Pyrazole derivatives show tunable electro-optical properties nih.gov |

| Fluorescent Probes | Bioimaging and sensing | Pyrazole derivatives exhibit fluorescence with high quantum yields |

| Metal-Organic Frameworks (MOFs) | Ligand for porous materials | Pyrazoyl-carboxyl ligands form MOFs with sorption and sensing capabilities nih.gov |

Strategies for Addressing Global Antimicrobial Resistance Challenges

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent development of new antibacterial agents with novel mechanisms of action. Pyrazole-containing compounds have been a fertile ground for the discovery of potent antimicrobial agents. researchgate.net

Numerous studies have reported the synthesis of pyrazole-benzoic acid derivatives and their evaluation against a panel of clinically relevant bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. mdpi.comnih.gov These derivatives have shown promising activity, with some exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. mdpi.comnih.gov

The proposed mechanism of action for some of these pyrazole-based antibacterials involves the disruption of the bacterial cell membrane. researchgate.net The structural features of this compound, including its lipophilic and electronic characteristics, make it a compelling scaffold for the design of new membrane-active antimicrobial agents. The chloro and pyrazole moieties can be systematically modified to enhance potency, broaden the spectrum of activity, and improve pharmacological properties. The development of derivatives of this compound could lead to new therapeutic options to combat infections caused by resistant pathogens.

| Bacterial Strain | Reported MICs for Pyrazole-Benzoic Acid Derivatives | Reference |

| Staphylococcus aureus (including MRSA) | As low as 0.78 µg/mL | mdpi.com |

| Acinetobacter baumannii | As low as 4 µg/mL | |

| Enterococcus species | Potent activity reported | mdpi.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, reacting 2,4-dichlorobenzoic acid derivatives with 1H-pyrazole under basic conditions (e.g., potassium carbonate in polar aprotic solvents like N,N-dimethylacetamide) . Stoichiometric control (e.g., 1:1 molar ratio) and temperature (room temperature to 80°C) are critical to minimize side products like di-substituted derivatives. Purification often involves column chromatography (e.g., 0–40% EtOAc/heptane gradients) .

- Key Factors : Solvent choice, base strength, and reaction time directly impact regioselectivity and purity. For instance, DMA enhances nucleophilicity of pyrazole, favoring substitution at the 4-position of the benzoic acid backbone .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Techniques :

- X-ray Crystallography : Provides definitive confirmation of molecular geometry and substitution patterns. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters a = 5.5776 Å, b = 7.7117 Å, c = 21.8335 Å are used to resolve planar distortions and bond angles .

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.92 ppm for pyrimidine protons, δ 158.07 ppm for carbonyl carbons) validate substituent positions and electronic environments .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., Mr = 248.60 for related pyrimidine analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Integrated Approach :

- Combine X-ray crystallography (e.g., SHELXL refinement, R[F²] = 0.033) with DFT calculations to validate bond angles and torsional strains . For instance, alternating bond angles in the pyrimidine ring (112.8°–129.7°) can be cross-checked against computational models .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra, particularly for pyrazole and benzoic acid protons .

Q. What strategies optimize regioselectivity in pyrazole substitution reactions for halogenated benzoic acids?

- Design Considerations :

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) at the 2-position of benzoic acid direct pyrazole substitution to the 4-position via resonance stabilization .

- Steric Guidance : Bulky substituents on pyrazole (e.g., methyl groups) may favor para substitution due to reduced steric hindrance .

- Catalytic Systems : Transition metal catalysts (e.g., CuI) can enhance coupling efficiency in Ullmann-type reactions, though solvent purity (e.g., anhydrous DMA) is critical to avoid side reactions .

Q. How do substituents on the pyrazole ring influence the compound’s reactivity and intermolecular interactions?

- Key Findings :

- Hydrogen Bonding : The pyrazole N-H group participates in hydrogen bonding with carboxylate oxygens, affecting crystallization behavior (e.g., planar molecular packing) .

- Steric Effects : Substituents like trifluoromethyl (-CF₃) introduce steric bulk, altering dihedral angles (e.g., 0.076 Å deviation from planarity) and π-π stacking interactions .

- Electronic Modulation : Electron-deficient pyrazole rings (via -NO₂ or -CN groups) enhance electrophilic aromatic substitution rates at specific positions .

Methodological Recommendations

- Synthetic Protocols : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates .

- Crystallization : Optimize solvent mixtures (e.g., DCM/heptane) for single-crystal growth .

- Data Validation : Cross-reference SHELX-refined structures with spectroscopic data to confirm substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.